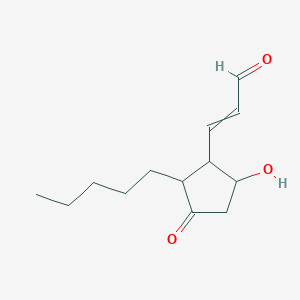![molecular formula C32H30 B14331836 9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene CAS No. 105001-77-2](/img/structure/B14331836.png)
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. Anthracene derivatives have been extensively studied due to their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene typically involves the Suzuki coupling reaction. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of dihydro derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce dihydroanthracene derivatives .
Scientific Research Applications
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene has several scientific research applications, including:
Chemistry: Used as a fluorescent probe and in the study of photophysical properties.
Biology: Potential use in bioimaging and as a sensor for detecting biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Industry: Employed in the development of OLEDs, organic photovoltaics (OPVs), and other optoelectronic devices
Mechanism of Action
The mechanism of action of 9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene involves its interaction with light and subsequent emission of fluorescence. The compound absorbs light energy, which excites electrons to higher energy states. Upon returning to their ground state, the electrons release energy in the form of light, resulting in fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Bis(4-methoxyphenyl)anthracene: Exhibits excellent thermal stability and blue emission, making it suitable for OLED applications.
Uniqueness
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene is unique due to its specific substitution pattern, which enhances its photophysical properties and thermal stability. This makes it a valuable material for applications requiring high-performance blue emitters and stable optoelectronic devices .
Properties
CAS No. |
105001-77-2 |
|---|---|
Molecular Formula |
C32H30 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
9,10-bis[(2,4-dimethylphenyl)methyl]anthracene |
InChI |
InChI=1S/C32H30/c1-21-13-15-25(23(3)17-21)19-31-27-9-5-7-11-29(27)32(30-12-8-6-10-28(30)31)20-26-16-14-22(2)18-24(26)4/h5-18H,19-20H2,1-4H3 |
InChI Key |
QZXJVLSADWOSDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=C3C=CC=CC3=C(C4=CC=CC=C42)CC5=C(C=C(C=C5)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


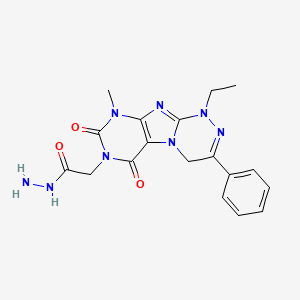
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
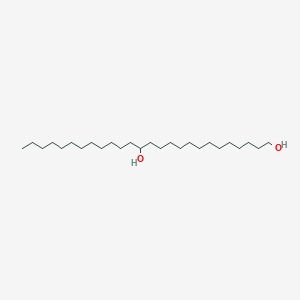
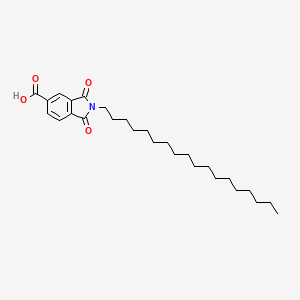
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)
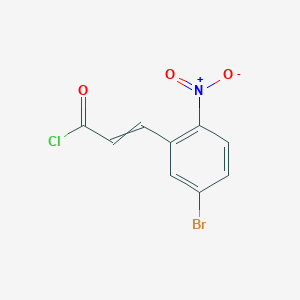
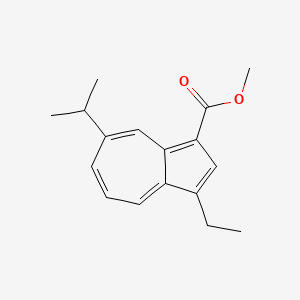
![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)

![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
